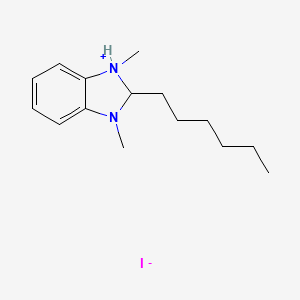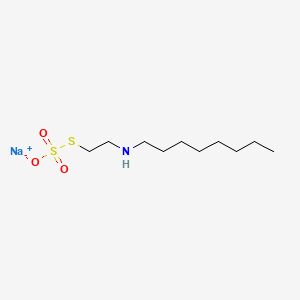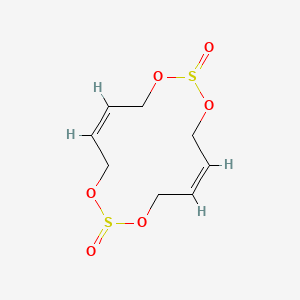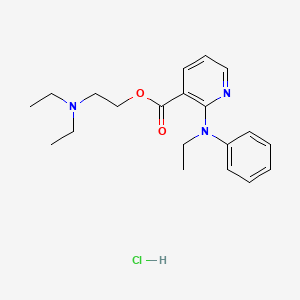![molecular formula C22H13NO2S B14446341 6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78490-02-5](/img/structure/B14446341.png)
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a compound belonging to the phenoxazine family, which is known for its diverse range of biological and chemical properties. Phenoxazines and their derivatives have been widely studied for their applications in various fields such as dyes, pigments, and pharmaceuticals .
Méthodes De Préparation
The synthesis of 6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves several steps. One common method includes the palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone to form an intermediate, which is then subjected to palladium-catalyzed cross-coupling with phenylsulfanyl groups . The reaction conditions often include the use of toluene and N,N-dimethylformamide as solvents, with a temperature of around 110°C .
Analyse Des Réactions Chimiques
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antitumor activities.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This inhibition disrupts the cell wall formation, leading to bacterial cell death. Additionally, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by interacting with topoisomerase II .
Comparaison Avec Des Composés Similaires
6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one can be compared with other similar compounds such as:
Benzo[α]phenoxazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Benzo[α]phenothiazines: These are sulfur analogs of benzo[α]phenoxazines and exhibit different pharmacological properties.
Diazabenzo[a]phenoxazones: These compounds have nitrogen atoms in their structure and show significant antimicrobial activities.
The uniqueness of this compound lies in its phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
78490-02-5 |
|---|---|
Formule moléculaire |
C22H13NO2S |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
6-phenylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C22H13NO2S/c24-20-16-11-5-4-10-15(16)19-21(22(20)26-14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-19/h1-13H |
Clé InChI |
CVYQVDZYHXBTDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C3C(=NC4=CC=CC=C4O3)C5=CC=CC=C5C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)

![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
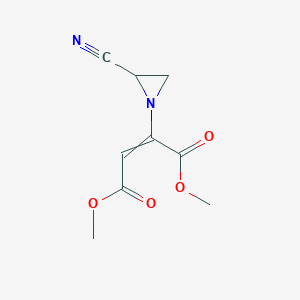

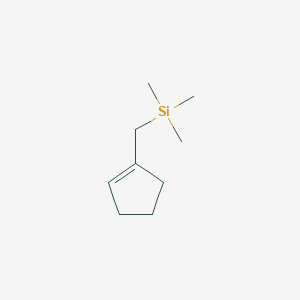
![[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)](/img/structure/B14446294.png)
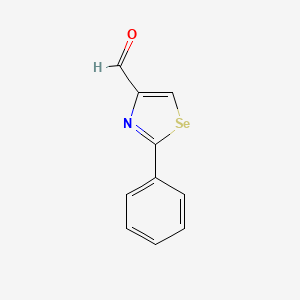
![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)

